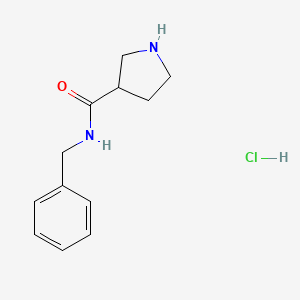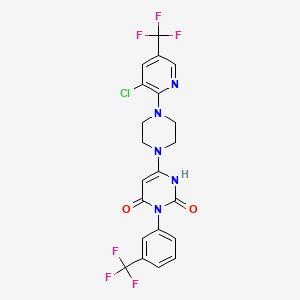
4-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-6-hydroxy-1-(3-(trifluoromethyl)phenyl)-2(1H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-6-hydroxy-1-(3-(trifluoromethyl)phenyl)-2(1H)-pyrimidinone is a useful research compound. Its molecular formula is C21H16ClF6N5O2 and its molecular weight is 519.83. The purity is usually 95%.
BenchChem offers high-quality 4-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-6-hydroxy-1-(3-(trifluoromethyl)phenyl)-2(1H)-pyrimidinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-6-hydroxy-1-(3-(trifluoromethyl)phenyl)-2(1H)-pyrimidinone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolism and Pharmacokinetics
Compounds structurally related to the specified chemical have been explored for their metabolism, excretion, and pharmacokinetics across different species, including humans. These studies provide insights into the absorption, distribution, metabolism, and excretion (ADME) characteristics essential for drug development. For instance, the metabolism and pharmacokinetics of a dipeptidyl peptidase IV inhibitor were examined in rats, dogs, and humans, revealing significant insights into its metabolic pathways and elimination processes (Sharma et al., 2012).
Antimicrobial Activities
The antimicrobial potential of pyrimidinone and piperazine derivatives has been a subject of interest. Research into these compounds has led to the identification of new antimicrobial agents effective against a variety of pathogens. The synthesis and evaluation of such derivatives highlight their potential use in developing novel antimicrobial therapies (Merugu et al., 2010).
Synthesis and Chemical Reactions
The chemical synthesis of compounds containing pyrimidinone and piperazine units, along with their reactions under various conditions, is crucial for the creation of pharmacologically active molecules. Studies have demonstrated the synthesis of new derivatives under microwave irradiation, offering a rapid and efficient method for producing compounds with potential biological activities (Abdalha et al., 2011).
Antioxidant Properties
Derivatives of pyrimidinones with added functional groups have been investigated for their antioxidant properties, which are vital for the prevention and treatment of oxidative stress-related diseases. These studies have led to the identification of multifunctional antioxidants that could be beneficial in treating age-related conditions (Jin et al., 2010).
properties
IUPAC Name |
6-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-3-[3-(trifluoromethyl)phenyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF6N5O2/c22-15-9-13(21(26,27)28)11-29-18(15)32-6-4-31(5-7-32)16-10-17(34)33(19(35)30-16)14-3-1-2-12(8-14)20(23,24)25/h1-3,8-11H,4-7H2,(H,30,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHZQQRARXZTBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=O)N(C(=O)N2)C3=CC=CC(=C3)C(F)(F)F)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF6N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501104858 |
Source


|
| Record name | 4-[4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl]-6-hydroxy-1-[3-(trifluoromethyl)phenyl]-2(1H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501104858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-6-hydroxy-1-(3-(trifluoromethyl)phenyl)-2(1H)-pyrimidinone | |
CAS RN |
339012-76-9 |
Source


|
| Record name | 4-[4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl]-6-hydroxy-1-[3-(trifluoromethyl)phenyl]-2(1H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501104858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2690079.png)
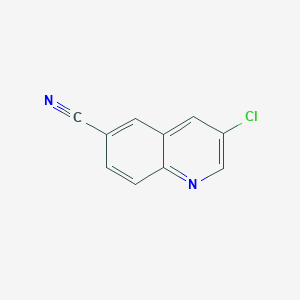
![Methyl 3-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2690083.png)
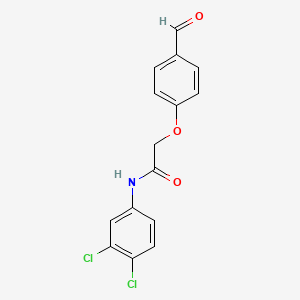
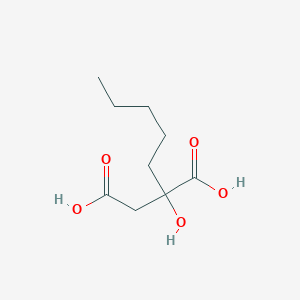
![8-(4-Benzylpiperazin-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
![tert-Butyl 2-(4-fluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2690090.png)
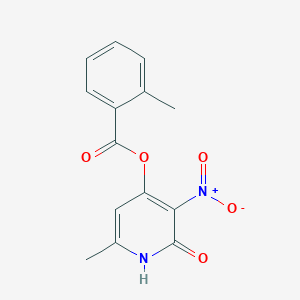
![Benzo[d]thiazol-2-yl(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2690093.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2690094.png)
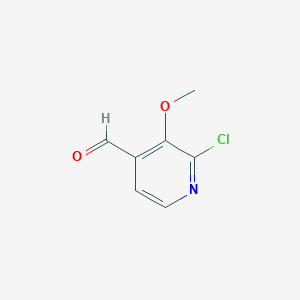
![N-[2-(2-Fluorophenyl)-2-methoxypropyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2690097.png)
